molecular formula C28H28Cl2N2O5 B12031377 2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate CAS No. 477731-80-9

2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12031377
CAS No.: 477731-80-9
M. Wt: 543.4 g/mol
InChI Key: HINREHSUCWWBNO-IBBHUPRXSA-N
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Description

2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C28H28Cl2N2O5 This compound is known for its unique structure, which includes multiple functional groups such as ethoxy, isopropyl, methylphenoxy, acetyl, hydrazono, and dichlorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-((E)-{[(2-isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, potentially inhibiting metalloprotein functions. Additionally, its dichlorobenzoate group may interact with cellular receptors, modulating signal transduction pathways .

Properties

CAS No.

477731-80-9

Molecular Formula

C28H28Cl2N2O5

Molecular Weight

543.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H28Cl2N2O5/c1-5-35-26-13-19(7-11-24(26)37-28(34)22-10-8-20(29)14-23(22)30)15-31-32-27(33)16-36-25-12-18(4)6-9-21(25)17(2)3/h6-15,17H,5,16H2,1-4H3,(H,32,33)/b31-15+

InChI Key

HINREHSUCWWBNO-IBBHUPRXSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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